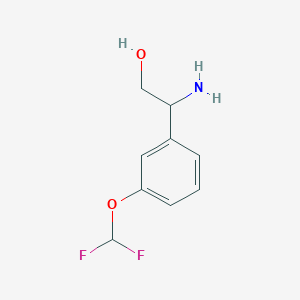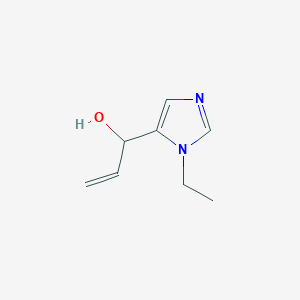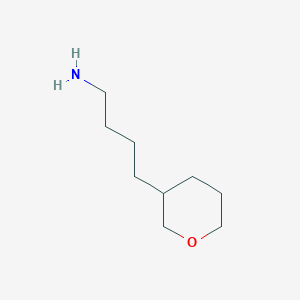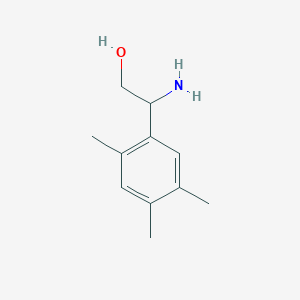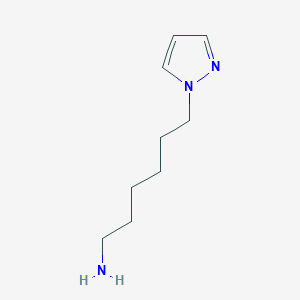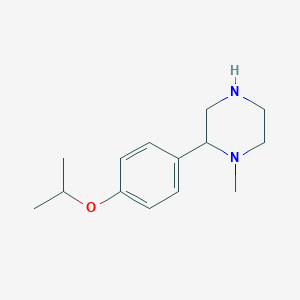
2-(4-Isopropoxyphenyl)-1-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropoxyphenyl)-1-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound this compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a piperazine ring with a methyl substitution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)-1-methylpiperazine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-isopropoxyphenylamine. This can be achieved by reacting 4-isopropoxyphenol with an appropriate amine source under suitable conditions.
Formation of Piperazine Ring: The next step involves the formation of the piperazine ring. This can be done by reacting 4-isopropoxyphenylamine with ethylene diamine under acidic or basic conditions to form the piperazine ring.
Methylation: The final step involves the methylation of the piperazine ring. This can be achieved by reacting the intermediate compound with methyl iodide or another methylating agent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Isopropoxyphenyl)-1-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where the isopropoxy or methyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other suitable reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.
Applications De Recherche Scientifique
2-(4-Isopropoxyphenyl)-1-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Research: It serves as a model compound in chemical research to study the reactivity and properties of piperazine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-(4-Isopropoxyphenyl)-1-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Isopropoxyphenyl)piperazine: Similar structure but lacks the methyl substitution on the piperazine ring.
2-(4-Methoxyphenyl)-1-methylpiperazine: Similar structure but has a methoxy group instead of an isopropoxy group.
2-(4-Isopropylphenyl)-1-methylpiperazine: Similar structure but has an isopropyl group instead of an isopropoxy group.
Uniqueness
2-(4-Isopropoxyphenyl)-1-methylpiperazine is unique due to the presence of both the isopropoxy group and the methyl substitution on the piperazine ring. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
1-methyl-2-(4-propan-2-yloxyphenyl)piperazine |
InChI |
InChI=1S/C14H22N2O/c1-11(2)17-13-6-4-12(5-7-13)14-10-15-8-9-16(14)3/h4-7,11,14-15H,8-10H2,1-3H3 |
Clé InChI |
FFXFMEJLEWIEDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C2CNCCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


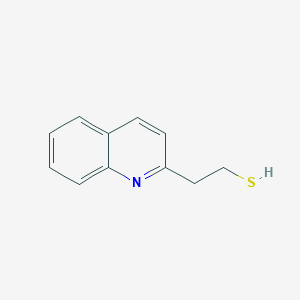
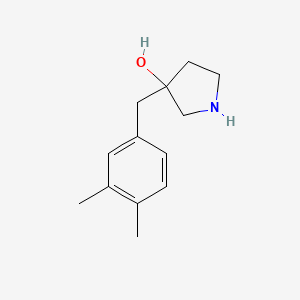
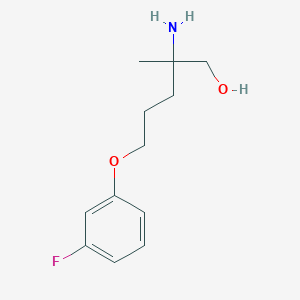
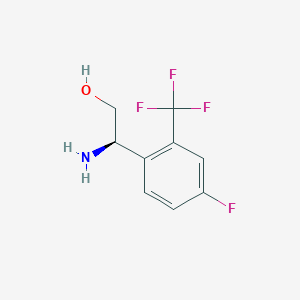
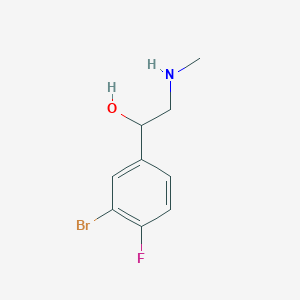
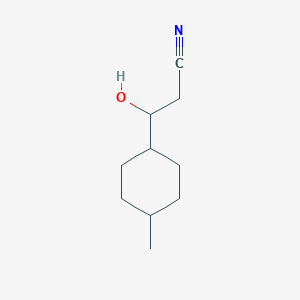

amine](/img/structure/B13600620.png)
![Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate](/img/structure/B13600628.png)
